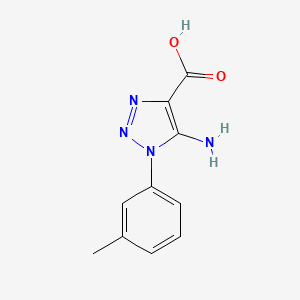

5-氨基-1-(3-甲苯基)三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It is also used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid, often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

1,2,4-Triazoles, including 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid, have unique structures and properties. They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

1,2,4-Triazoles are involved in a variety of chemical reactions. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction with certain chemicals occurs exclusively with the participation of specific fragments of the triazole molecule .科学研究应用

肽模拟物和生物活性化合物的合成

5-氨基-1,2,3-三唑-4-羧酸用于肽模拟物或生物活性化合物的合成。这涉及基于钌催化的环加成反应的方案,生成该三唑氨基酸的受保护版本。该方法有利于合成含三唑的二肽和作为 HSP90 抑制剂的三唑 (Ferrini 等,2015)。

4-氨基三唑-5-甲醛的合成

4-氨基-1-(2-和 3-)甲基-1,2,3-三唑-5-甲醛由相关的 5-碳腈合成。该过程涉及催化氢化和酯化,有助于制备具有不同应用潜力的化合物 (Albert & Taguchi, 1973)。

抗菌活性

由各种酯乙氧羰基腙合成的 novel 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物对测试微生物表现出良好至中等的抗菌活性 (Bektaş 等,2007)。

缓蚀

已经测试了 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑等化合物在盐酸介质中抑制低碳钢腐蚀的效率。这些研究对于理解三唑衍生物在腐蚀控制中的潜力至关重要 (Bentiss 等,2009)。

1,2,4-三唑的合成

已经开发了聚合物负载合成方法用于 1,2,4-三唑,展示了三唑衍生物在各种化学合成中的多功能性和实用性 (Samanta & Yli-Kauhaluoma, 2005)。

作用机制

Target of Action

The primary target of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, converting hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibition mechanism . The compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of hypoxanthine and xanthine .

Biochemical Pathways

The inhibition of xanthine oxidase affects the purine catabolism pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in the production of uric acid, a substance that can cause gout and kidney stones when present in high concentrations .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of uric acid production . By inhibiting xanthine oxidase, the compound prevents the formation of uric acid from xanthine and hypoxanthine . This can help to lower uric acid levels in the body, potentially alleviating conditions associated with hyperuricemia, such as gout and kidney stones .

未来方向

The future directions for research on 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These would be very useful for the discovery of new drug candidates . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

生化分析

Biochemical Properties

The biochemical properties of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid are largely attributed to its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, thus showing versatile biological activities

Cellular Effects

Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects suggest that 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits good thermal stability , suggesting that it may remain stable over time in laboratory settings

属性

IUPAC Name |

5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCTUHKZWHZJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091575-78-8 |

Source

|

| Record name | 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

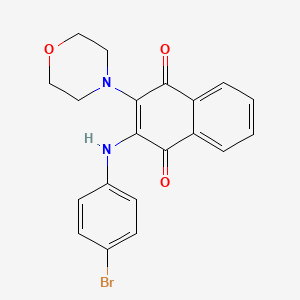

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)

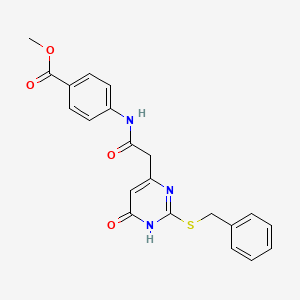

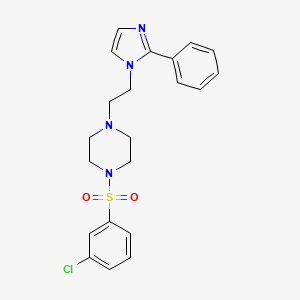

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

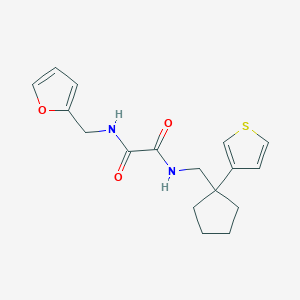

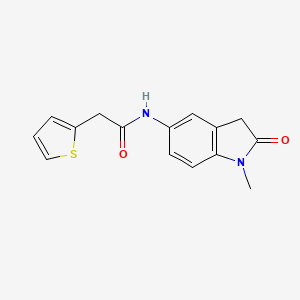

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)

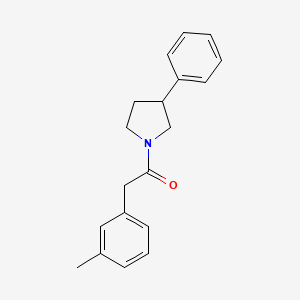

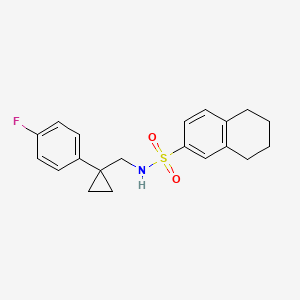

![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)